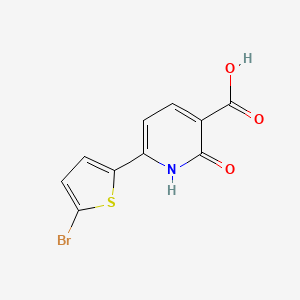

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid

Description

Molecular Formula and Isomeric Forms

6-(5-Bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid possesses the molecular formula C₁₀H₆BrNO₃S, with a computed molecular weight of 300.13 g/mol according to PubChem computational analysis. The compound is registered under Chemical Abstracts Service number 1204296-56-9 and bears the European Community number 886-111-2, establishing its recognized identity in chemical databases. The International Union of Pure and Applied Chemistry systematic name is this compound, which precisely describes the substitution pattern and functional group arrangement.

Tautomerism and Protonation States

The 2-oxo-1H-pyridine core of this compound exists within a well-studied class of heterocycles that exhibit lactam-lactim tautomerism, a phenomenon extensively documented for related pyridinone systems. Research on analogous 2-hydroxypyridine and 2-pyridone compounds demonstrates that the equilibrium between these tautomeric forms is highly sensitive to environmental conditions, particularly solvent polarity and hydrogen bonding capabilities. The gas-phase energy difference between hydroxypyridine and pyridone tautomers has been measured at approximately 2.43 to 3.3 kilojoules per mole in solid state and 8.95 kilojoules per mole in liquid state, indicating relatively small energy barriers for interconversion.

Comparative analysis with structurally related compounds reveals important insights into the unique properties of this compound. The compound shares structural features with several documented heterocyclic carboxylic acids, including simple pyridinecarboxylic acids such as nicotinic acid and more complex derivatives bearing heterocyclic substituents. Nicotinic acid, or 3-pyridinecarboxylic acid, serves as a fundamental reference compound with molecular formula C₆H₅NO₂ and molecular weight 123.11 g/mol, demonstrating the structural expansion achieved through incorporation of the bromothiophene substituent and carbonyl functionality.

Related compounds such as 6-[4-(5-bromopyridin-3-yl)-3-oxo-1H-pyrazol-2-yl]pyridine-3-carboxylic acid, with molecular formula C₁₄H₉BrN₄O₃ and molecular weight 361.15 g/mol, illustrate alternative approaches to incorporating bromine-containing heterocyclic substituents into pyridinecarboxylic acid frameworks. The comparison reveals that the thiophene-containing compound exhibits a more compact structure while maintaining significant aromatic character. The presence of sulfur in the thiophene ring, compared to nitrogen in pyrazole-containing analogs, provides different electronic properties and hydrogen bonding capabilities.

Analysis of compounds such as 5-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid, with molecular formula C₆H₅NO₄ and molecular weight 155.108 g/mol, demonstrates how different substitution patterns and functional group arrangements affect molecular properties. This compound features both hydroxyl and carbonyl groups on the pyridine ring, creating multiple sites for hydrogen bonding and potential tautomerism. The positioning of the carboxylic acid group at the 2-position rather than the 3-position creates different electronic environments and reactivity patterns compared to the bromothiophene-substituted derivative.

The inclusion of halogen substituents, particularly bromine, provides opportunities for enhanced intermolecular interactions through halogen bonding, a phenomenon increasingly recognized in crystal engineering and molecular recognition. Compounds such as 6-bromo-3-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid, with molecular formula C₆H₄BrNO₄, demonstrate how bromine substitution directly on the pyridine ring creates different electronic and steric environments compared to bromine placement on an attached thiophene ring. The bromothiophene substituent in the target compound provides greater conformational flexibility while maintaining strong electronic communication with the pyridine core through π-conjugation.

Properties

IUPAC Name |

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3S/c11-8-4-3-7(16-8)6-2-1-5(10(14)15)9(13)12-6/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJZRWLLRXWDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C2=CC=C(S2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169522 | |

| Record name | 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-56-9 | |

| Record name | 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(5-bromothiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrothermal Preparation of 2-Oxo-1H-pyridine-3-carboxylic Acid Derivatives

A patented method describes the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives via hydrothermal reaction in water, which can be adapted for bromothiophenyl-substituted analogs:

| Parameter | Details |

|---|---|

| Starting material | 2-chloro-5-trifluoromethylpyridine (analogous to halogenated pyridines) |

| Solvent | Water |

| Reactor | 25 mL jacketed hydrothermal reaction kettle |

| Temperature | 100–180 °C |

| Reaction time | 24–72 hours |

| Cooling | Natural cooling to room temperature |

| Product isolation | Filtration and drying of white flaky crystals |

| Yield | >80% (for analogous compounds) |

Key advantages : This method produces crystals with minimal thermal stress and internal defects, ensuring long-term stability at room temperature. The use of water as solvent makes it environmentally friendly and operationally simple.

Example : At 140 °C for 72 hours, 0.54 g of 2-chloro-5-trifluoromethylpyridine reacted in 17 mL water yielded 0.4008 g of 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals after drying.

Note: While this exact method is reported for trifluoromethyl-substituted pyridines, it provides a foundational approach potentially adaptable for bromothiophenyl-substituted pyridines by replacing the halogenated pyridine precursor.

Suzuki-Miyaura Cross-Coupling for Thiophene Substitution

The installation of the 5-bromothiophen-2-yl group onto the pyridine ring is commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows functionalization of aryl halides with aryl boronic acids under mild conditions:

| Reaction Parameter | Typical Conditions |

|---|---|

| Solvent | 1,4-Dioxane |

| Temperature | 80–90 °C |

| Reaction time | 12 hours |

| Catalyst | Pd(0) complex (e.g., Pd(PPh3)4) |

| Base | Potassium phosphate (K3PO4) |

| Substrates | Pyridine-3-carboxylic acid derivative with halogen; 5-bromothiophen-2-yl boronic acid or vice versa |

| Yield | 66–81% |

Mechanism : The palladium catalyst undergoes oxidative addition to the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the C–C bond, yielding the bromothiophenyl-substituted pyridine carboxylic acid.

Stepwise Synthetic Route Example

A plausible synthetic sequence based on literature and analogous compounds is:

Preparation of halogenated pyridine-3-carboxylic acid intermediate (e.g., 6-chloro-2-oxo-1H-pyridine-3-carboxylic acid) via hydrothermal or classical organic synthesis methods.

Suzuki-Miyaura cross-coupling with 5-bromothiophen-2-yl boronic acid to install the bromothiophenyl substituent at the 6-position.

Purification by crystallization or chromatography to isolate 6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid.

Analytical and Purification Considerations

- Purity assessment : HPLC with reverse-phase C18 columns and UV detection at 254 nm is standard to confirm >95% purity.

- Structural confirmation : ^1H and ^13C NMR spectroscopy to confirm substitution pattern and pyridine ring integrity.

- Mass spectrometry : High-resolution MS to verify molecular weight (300.13 g/mol) and bromine isotopic pattern.

- Crystallinity : X-ray diffraction (XRD) or powder XRD to assess crystal quality, especially for hydrothermal products.

Summary Table of Preparation Methods

Research Findings and Notes

- The hydrothermal method provides a green and efficient route to the pyridine-3-carboxylic acid core with excellent crystal quality, which is critical for stability and downstream applications.

- Cross-coupling reactions enable modular synthesis, allowing the introduction of the bromothiophenyl group with good yields and functional group tolerance.

- Optimization of reaction temperature, catalyst loading, and base is crucial for maximizing yield and minimizing side reactions.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, including:

- Suzuki-Miyaura Coupling : A method for forming carbon-carbon bonds using boronic acids and halides in the presence of palladium catalysts.

- Functionalization Reactions : The bromine atom can be substituted with different nucleophiles, enhancing the compound's versatility in chemical synthesis.

Research indicates that this compound exhibits significant antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies show:

- Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM.

- Bactericidal effects demonstrated through time-kill assays, indicating potential as an effective antimicrobial agent .

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its structural features that may interact with biological targets:

- Mechanism of Action : The bromothiophene moiety may inhibit enzyme activities or receptor functions, while the carboxylic acid group can facilitate binding to target proteins.

- Potential Therapeutic Uses : Ongoing research suggests applications in treating infections and possibly anticancer properties .

Material Science

In material science, this compound is explored for developing advanced materials such as:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic electronic devices.

- Photovoltaic Devices : Its ability to absorb light and convert it into energy positions it as a candidate for solar energy applications .

Case Study 1: Antimicrobial Research

A study conducted by El-Taweel et al. explored the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant bactericidal activity with low MIC values, supporting its potential development as an antimicrobial agent .

Case Study 2: Synthesis of Novel Derivatives

Research published in the Egyptian Journal of Chemistry detailed novel synthetic routes involving this compound to create derivatives with enhanced biological activities. These derivatives were tested for their efficacy against cancer cell lines, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several derivatives reported in the evidence, particularly those containing brominated aromatic systems and carboxylic acid functionalities. Key analogs include:

Physicochemical Properties

- Melting Points: Brominated benzopyran derivatives exhibit melting points between 135–142°C, influenced by alkyl chain length (e.g., butyryl vs. hexanoyl substituents lower crystallinity) .

- Spectroscopic Features :

- IR : Thioester C=O stretches at ~1656 cm⁻¹ (benzopyran) vs. lactone C=O at ~1729 cm⁻¹ . The target’s carboxylic acid would show broad O-H stretches (~2500–3000 cm⁻¹) and a C=O stretch near 1700 cm⁻¹.

- NMR : Benzopyran derivatives display characteristic aromatic proton signals at δ 7.3–8.8 ppm; the target’s pyridine ring may shift protons upfield due to electron-withdrawing effects .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Bromine substitution on thiophene increases electrophilicity, enhancing interactions with biological targets or electronic materials .

- Crystallography : Tools like SHELXL remain critical for validating structures of brominated heterocycles, ensuring accurate bond-length and angle measurements .

- Challenges: Brominated analogs may exhibit lower thermal stability in polymers compared to non-halogenated counterparts .

Biological Activity

6-(5-Bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C10H6BrNO3S

- Molecular Weight : 292.13 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridine ring through cyclization reactions.

- Bromination of thiophene derivatives to introduce the bromine substituent.

- Carboxylation to introduce the carboxylic acid functional group.

These methods often utilize palladium-catalyzed coupling reactions, such as the Suzuki reaction, to achieve high yields and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The structure-dependence of their activity suggests that modifications in the substituents can enhance efficacy while reducing toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A (similar structure) | A549 | 66 | |

| Compound B (5-nitrothiophene) | A549 | 45 | |

| Compound C (hydrazone derivative) | HeLa | 30 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results indicate activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The presence of the bromothiophene moiety is believed to enhance interaction with bacterial membranes, leading to increased permeability and cell lysis .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 12 µg/mL | |

| E. coli | 25 µg/mL | |

| K. pneumoniae | 15 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.

Case Studies

Several case studies have explored the biological properties of related compounds:

- In a study on pyridine derivatives, compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with certain structural features correlating with enhanced activity .

- Another investigation into antimicrobial properties demonstrated that modifications in the thiophene ring significantly affected efficacy against Gram-positive bacteria, highlighting the importance of structural optimization in drug development .

Q & A

Q. Advanced: How can researchers optimize reaction conditions to address low yields in the synthesis of bromothiophene-substituted pyridine derivatives?

- Methodological Answer :

The compound can be synthesized via coupling reactions involving bromothiophene precursors and pyridine carboxylic acid derivatives. For example, analogous procedures involve reacting acyl chlorides of pyridine-3-carboxylic acid with bromophenol derivatives under anhydrous conditions, using pyridine as a base . Optimization strategies include:- Temperature control : Maintaining reflux conditions (e.g., 3–12 hours at room temperature for coupling reactions) to ensure complete conversion .

- Solvent selection : Chloroform or methanol for crystallization to improve purity .

- Purification : Column chromatography or recrystallization with methanol/charcoal to remove byproducts .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Q. Advanced: How can crystallographic data discrepancies be resolved when validating the compound’s structure?

- Methodological Answer :

- ¹H NMR : Compare chemical shifts (e.g., aromatic protons at δ 7.3–9.1 ppm) with analogous compounds .

- IR : Confirm lactone (1690–1740 cm⁻¹) and carboxylic acid (1689–1692 cm⁻¹) functionalities .

Basic: What biological activities are associated with structurally similar pyridine-carboxylic acid derivatives?

Q. Advanced: How can researchers design assays to evaluate potential contradictions in reported biological activity data?

- Methodological Answer :

Similar compounds exhibit anticancer and antibacterial properties due to interactions with enzymes like topoisomerases or kinases . For robust assays:- Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ reproducibility.

- Control experiments : Include structurally related inactive analogs to rule off-target effects .

- Data reconciliation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .

Basic: How do substituents on the pyridine ring influence the compound’s physicochemical properties?

Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies of bromothiophene-pyridine hybrids?

- Methodological Answer :

Substituents like bromothiophene enhance lipophilicity and electronic effects, impacting solubility and receptor binding . For SAR:- Systematic substitution : Synthesize analogs with varying alkyl chains (e.g., butyryl vs. valeryl groups) to assess hydrophobicity .

- Computational modeling : Use DFT calculations to correlate electron-withdrawing effects of bromine with bioactivity .

- Pharmacokinetic profiling : Measure logP and plasma stability to prioritize lead compounds .

Basic: Which spectroscopic methods are most reliable for confirming the compound’s purity?

Q. Advanced: How can overlapping spectral peaks in NMR or IR be resolved for accurate analysis?

- Methodological Answer :

- High-resolution NMR : Use 500+ MHz instruments and deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton splitting .

- 2D techniques : Employ COSY or HSQC to assign overlapping signals (e.g., thiophene vs. pyridine protons) .

- IR deconvolution : Apply Fourier self-deconvolution to separate lactone and ester carbonyl peaks .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) monitored via HPLC. Carboxylic acid groups may degrade under strong alkaline conditions .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., melting points ~140–175°C for related esters) .

- Storage recommendations : Store at –20°C in inert atmospheres to prevent bromine displacement or hydrolysis .

Advanced: What computational tools are suitable for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., topoisomerase II) to predict binding modes .

- MD simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100+ ns .

- QSAR models : Train models using descriptors like molar refractivity and H-bond donors to optimize bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.